(2-氨基-3-硝基苯基)甲醇

描述

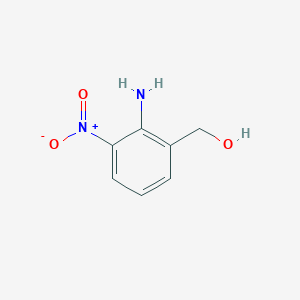

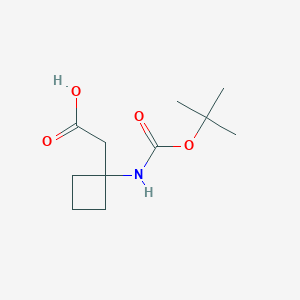

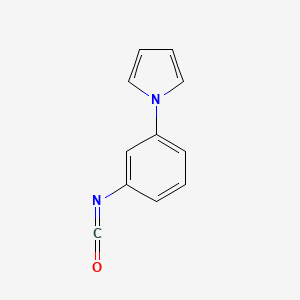

(2-Amino-3-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Amino-3-nitrophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-3-nitrophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

手性衍生试剂

(2-氨基-3-硝基苯基)甲醇在开发用于分离含氨基化合物的手性衍生试剂方面具有应用。一项研究表明,通过生成二对映异构硫脲衍生物,该化合物可用于分离α-氨基酸(Péter, Péter, & Fülöp, 1999)。

光化学反应机制

该化合物参与了对硝基苯基化合物的光化学反应机制的研究。人们已经付出了重要的研究努力,以理解这些机制,特别是与甲醇光释放和脱保护化合物中ATP释放相关的机制(Il'ichev, Schwörer, & Wirz, 2004)。

放射性核心的配体

(2-氨基-3-硝基苯基)甲醇衍生物可用作Re(I)和Tc(I)等放射性核心的配体,这对于开发用于诊断和治疗的放射性药物至关重要。这种应用尤其有前景,因为这些配体具有很高的亲和力,且具有目标特异性药物传递的潜力(Allali et al., 2006)。

无金属还原硝基芳香化合物

据报道,(2-吡啶基)苯基甲醇,即(2-氨基-3-硝基苯基)甲醇的衍生物,可在无金属条件下作为氢供体参与硝基芳香和杂环芳香化合物的还原,使其成为有机化学中有价值的试剂(Giomi, Alfini, & Brandi, 2011)。

有机化学中的合成与分离

对与(2-氨基-3-硝基苯基)甲醇密切相关的DL-己糖-1-对硝基苯基-2-氨基-1,3-丙二醇的合成与分离的研究为有机化学提供了宝贵的数据,特别是在氯霉素的合成方面(Shen & Kao, 1958)。

甲醇在脂质动力学中的作用

甲醇,通常与(2-氨基-3-硝基苯基)甲醇一起使用的溶剂,在脂质动力学中发挥着关键作用,影响双分子组成和细胞过程的结构-功能关系(Nguyen et al., 2019)。

胺基甲基化和转移氢化

(2-氨基-3-硝基苯基)甲醇衍生物用于胺基甲基化和使用甲醇进行硝基芳烃的转移氢化,展示了其在有机合成和药物应用中的潜力(Sarki et al., 2021)。

亚硝基化合物的电合成

(2-氨基-3-硝基苯基)甲醇的衍生物被用于亚硝基化合物的电合成,有助于有机化学中新合成方法的发展(Cristea et al., 2005)。

光解研究

对与(2-氨基-3-硝基苯基)甲醇密切相关的N-2,4,6-三硝基苯基取代氨基酸的光解进行了研究,揭示了亚硝基化合物和二氧化碳形成的见解(Frederiksen, Larsen, & Harrit, 1991)。

假单胞菌中PqsD的抑制剂

基于(2-硝基苯基)甲醇骨架的化合物,包括(2-氨基-3-硝基苯基)甲醇,已显示出作为假单胞菌中细胞间通讯关键酶PqsD的抑制剂的潜力。这种应用在抗感染剂的开发中具有潜在意义(Storz et al., 2014)。

光亲和标记

苯基叠氮化物的光化学,如4-氨基-3-硝基苯基叠氮化物,是理解光亲和标记的关键,这是发展探测生物系统(Voskresenska et al., 2009)方法的重要研究。

安全和危害

未来方向

The future directions for the study and application of (2-Amino-3-nitrophenyl)methanol are promising. The compound has potential applications in the field of medicinal chemistry, particularly in the design of novel anti-infectives . Furthermore, the compound’s role in cell-to-cell communication makes it a promising target for future research .

作用机制

Target of Action

The primary target of (2-Amino-3-nitrophenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .

Mode of Action

(2-Amino-3-nitrophenyl)methanol interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, affecting the production of signal molecules such as HHQ and PQS in Pseudomonas aeruginosa . The compound exhibits a tight-binding mode of action, indicating a strong interaction with the enzyme .

Biochemical Pathways

The inhibition of PqsD by (2-Amino-3-nitrophenyl)methanol affects the QS system, leading to a decrease in the production of signal molecules . These molecules are crucial for the bacteria’s collective behavior, including the regulation of virulence factors and biofilm formation . Therefore, the compound’s action can disrupt these processes, potentially reducing the bacteria’s pathogenicity .

Pharmacokinetics

It’s important to note that the compound’s efficacy in cellulo suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The inhibition of PqsD by (2-Amino-3-nitrophenyl)methanol leads to a decrease in the production of signal molecules, disrupting the QS system . This can result in a reduction of the bacteria’s collective behaviors, such as biofilm formation and the production of virulence factors

属性

IUPAC Name |

(2-amino-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDXMUKYIMSGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444955 | |

| Record name | (2-Amino-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139743-08-1 | |

| Record name | (2-Amino-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)